6-methyl-N,4-diphenylquinazolin-2-amine
Overview
Description
“6-methyl-N,4-diphenylquinazolin-2-amine” is a chemical compound with the molecular formula C21H17N3 and a molecular weight of 311.38 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core with a methyl group at the 6th position and diphenyl groups at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3 and a boiling point of 513.1±58.0 °C at 760 mmHg .Scientific Research Applications
Anticancer Properties
The exploration of quinazoline derivatives, similar in structure to "6-methyl-N,4-diphenylquinazolin-2-amine," has identified potent apoptosis inducers and anticancer agents. For instance, studies have shown that certain quinazoline compounds exhibit significant anticancer activity, including high efficacy in breast cancer models and good blood-brain barrier penetration, making them potential candidates for clinical development (Sirisoma et al., 2009).
Synthesis and Alkylation
Research into the chemistry of quinazolines has led to the synthesis of new derivatives through alkylation processes. These compounds are of interest due to their potential applications in drug development and materials science (Gromachevskaya et al., 2017).
Sensor Applications
Quinoline-based isomers have been investigated for their sensing properties, especially in detecting metal ions. These studies highlight the potential of quinazoline derivatives in developing sensitive and selective sensors for environmental and biological applications (Hazra et al., 2018).
Mechanism of Action
Quinazolines as Analgesic and Anti-Inflammatory Agents
Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .
properties
IUPAC Name |
6-methyl-N,4-diphenylquinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)24-21(23-19)22-17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADHZYINNPRTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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